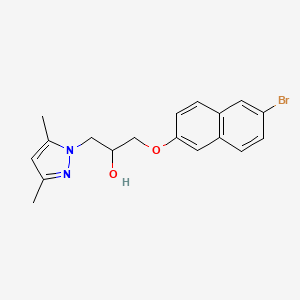

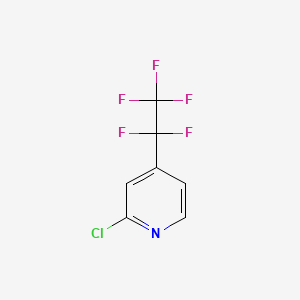

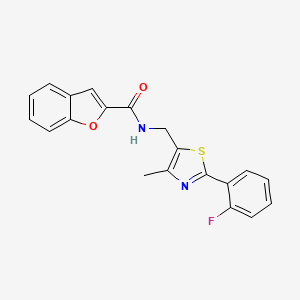

![molecular formula C16H18F3NO3 B2838613 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone CAS No. 1351588-45-8](/img/structure/B2838613.png)

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystal Structure and Biological Activity

The research by Yuan et al. (2017) focuses on the synthesis of a related compound through the aldol reaction, revealing its crystal structure and evaluating its biological activity. The study highlights the non-planar, chair conformation of the 1,3-dioxane ring and the formation of a one-dimensional chain structure through hydrogen bonding, suggesting potential for biological application Lin Yuan, Zhongyan Li, Xingyu Zhang, Xianyou Yuan, 2017.

Synthesis Techniques

Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating an innovative approach to the creation of spiromorpholinotetrahydropyran derivatives, which could have implications in the development of new chemical entities B. Reddy, D. Medaboina, B. Sridhar, K. Singarapu, 2014.

Advanced Synthesis in Medicinal Chemistry

Singh et al. (2017) reported an efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines, using a dipolarophile related to the compound of interest. This study, utilizing deep eutectic solvent, not only showcases a sustainable approach to chemical synthesis but also the potential for creating complex molecules that could have applications in drug development Ruby Singh, Aakash Singh, 2017.

Potential in HIV Research

Watson et al. (2005) explored the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor, highlighting the intricate interplay between chemical structure and biological function. Although the compound studied is not exactly "1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone", it belongs to a similar class of spiro compounds, indicating the potential of such structures in therapeutic applications C. Watson, S. Jenkinson, W. Kazmierski, T. Kenakin, 2005.

Applications in Green Chemistry

Kurniawan et al. (2017) synthesized novel compounds from oleic acid, demonstrating an application of spiro compounds in the development of biolubricants. This research underscores the versatility of spiro compounds in creating environmentally friendly alternatives to conventional lubricants Y. S. Kurniawan, Yudha Ramanda, K. Thomas, H. Hendra, T. D. Wahyuningsih, 2017.

作用機序

Target of Action

Similar compounds have been reported to be potent and selective inhibitors ofMETTL3 , a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target, mettl3, and cause changes in its activity .

Biochemical Pathways

The compound likely affects the biochemical pathways involving m6A regulation machinery . m6A is the most frequent of the 160 RNA modifications reported so far . Abnormal levels of m6A have been correlated with certain cancers, such as acute myeloid leukemia (AML) and lymphomas, among others .

Pharmacokinetics

Similar compounds have been reported to have favorable adme properties . It’s also worth noting that some similar compounds had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Result of Action

Similar compounds have shown target engagement in cells and are able to reduce the m6a/a level of polyadenylated rna in molm-13 (acute myeloid leukemia) and pc-3 (prostate cancer) cell lines .

特性

IUPAC Name |

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKYEYYRONJIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

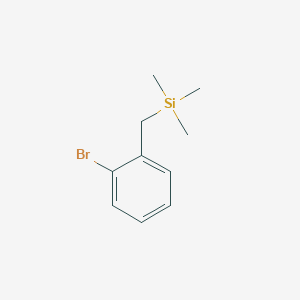

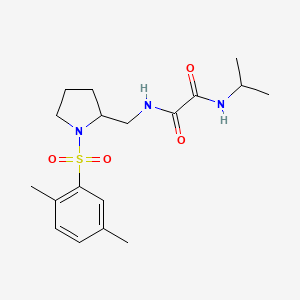

![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)

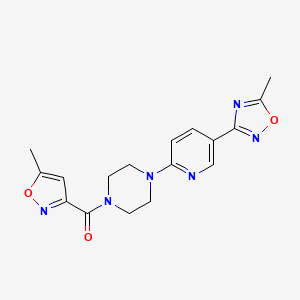

![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)

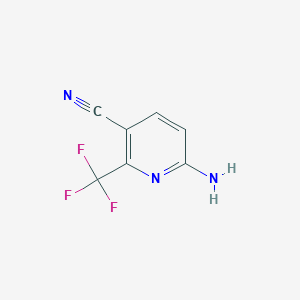

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)